N-(2,4-dimethoxyphenyl)-N'-ethylurea
Description
N-(2,4-dimethoxyphenyl)-N'-ethylurea is a urea derivative characterized by a 2,4-dimethoxyphenyl group attached to one nitrogen of the urea moiety and an ethyl group on the adjacent nitrogen. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. Urea derivatives are widely studied for their diverse biological activities, including herbicidal, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-12-11(14)13-9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCEILHMMDCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-N’-ethylurea typically involves the reaction of 2,4-dimethoxyaniline with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-N’-ethylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-N’-ethylurea exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound inhibits bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of bacterial RNA . This action disrupts bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between N-(2,4-dimethoxyphenyl)-N'-ethylurea and structurally analogous urea derivatives:
Table 1: Comparative Analysis of Urea Derivatives
Structural and Functional Insights:
Substituent Effects on Bioactivity: Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound contrasts with chlorine (diuron/linuron) or fluorine (N-(2,4-difluorophenyl)-N'-methylurea) substituents. Alkyl vs. Aromatic Substituents: The ethyl group in the target compound offers moderate lipophilicity compared to the methyl groups in diuron or the hydroxyethyl group in N-(2,5-dimethoxyphenyl)-N-[4-(2-hydroxyethyl)phenyl]urea. Bulky groups (e.g., indolyl in ) may sterically hinder interactions but improve selectivity .
Toxicity and Environmental Impact: Chlorinated urea derivatives (diuron, linuron) are associated with environmental persistence and toxicity to non-target organisms. In contrast, methoxy-substituted derivatives like the target compound may exhibit lower ecological risks due to faster degradation, as suggested by computational toxicity models for similar dimethoxyphenyl-triazole compounds .
Synthetic Accessibility :
- The synthesis of this compound likely involves coupling 2,4-dimethoxyaniline with ethyl isocyanate, analogous to routes described for difluorophenyl ureas . However, methoxy groups may require protection/deprotection steps to avoid side reactions.
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